molecular formula C22H26N4O3S2 B2604952 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1021089-95-1

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2604952
CAS RN: 1021089-95-1
M. Wt: 458.6
InChI Key: CFTAFOQPSRVWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Scientific Research Applications

Nociceptin/Orphanin FQ Peptide Receptors Antagonism

The study by Raddad et al. (2016) explores the therapeutic potential of NOP receptor antagonism with LY2940094, a compound with a complex molecular structure, in obesity, eating disorders, and depression through NOP receptor occupancy and pharmacokinetics in rats and humans. The findings suggest high brain penetration and NOP receptor occupancy, supporting its potential for clinical efficacy testing (Raddad et al., 2016).

Environmental Exposure to Pesticides

Babina et al. (2012) conducted a study on the environmental exposure to organophosphorus and pyrethroid pesticides in children, highlighting the widespread exposure and its potential neurotoxic effects. This research underscores the importance of monitoring and regulating environmental contaminants to safeguard public health (Babina et al., 2012).

Nephrotoxicity Investigations

A study by Mondorf Aw (1979) investigated the nephrotoxicity of cefazedone and gentamicin, providing insights into the safety profile and potential renal effects of these compounds. Understanding the interactions and toxicology of such compounds is crucial for developing safer therapeutic strategies (Mondorf Aw, 1979).

Methanol Poisoning Treatment

The application of fomepizole in treating methanol poisoning is discussed by Brent et al. (2001), demonstrating the drug's efficacy in inhibiting alcohol dehydrogenase and mitigating the toxic effects of methanol. This study illustrates the critical role of chemical inhibitors in acute toxicology and emergency medicine (Brent et al., 2001).

Synthetic Cannabinoid Impact on Psychomotor Performance

Adamowicz and Lechowicz (2015) explored the effects of the synthetic cannabinoid UR-144 on human psychomotor performance, with implications for road traffic safety. This research highlights the need for awareness and regulation of synthetic cannabinoids to prevent impaired driving and ensure public safety (Adamowicz & Lechowicz, 2015).

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-5-8-25(9-6-14)22(27)17-12-18(19-4-3-10-30-19)23-21-20(17)15(2)24-26(21)16-7-11-31(28,29)13-16/h3-4,10,12,14,16H,5-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTAFOQPSRVWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.